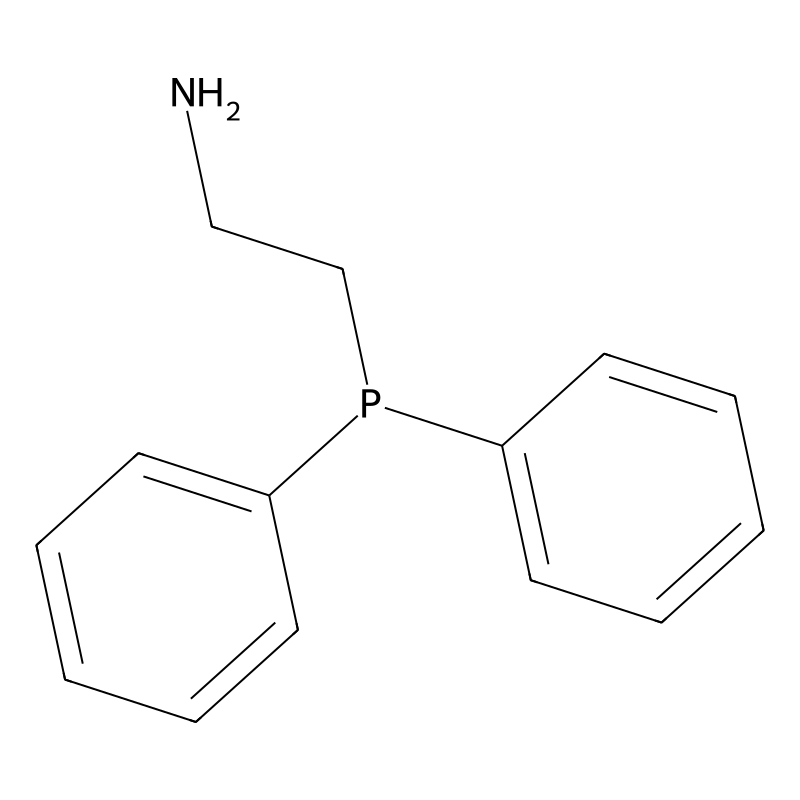2-(Diphenylphosphino)ethylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Bidentate Ligand in Catalysis
Dppe acts as a bidentate ligand, meaning it can bind to a metal center using two donor atoms. The phosphorus atom in dppe possesses two lone pairs of electrons, which it donates to a metal center, forming a strong and stable complex. This property makes dppe a versatile ligand in various catalytic reactions.
One prominent example is its use in nickel-catalyzed reductive [2+2] cycloaddition reactions. In this reaction, dppe coordinates with nickel to form an active catalyst that promotes the formation of cyclobutene rings from alkynes []. This reaction is crucial for synthesizing various complex organic molecules.
Precursor for Other Ligands
Dppe serves as a precursor for the synthesis of other phosphine ligands. These modified ligands often possess tailored properties, making them suitable for specific catalytic applications. For instance, dppe can be reacted with various reagents to introduce functional groups like phosphine oxides or sulfonates. These modified ligands can then be used in various catalytic reactions requiring specific steric or electronic properties [].
Fine Chemical Intermediate
Beyond its role in catalysis, dppe finds application as a fine chemical intermediate. This means it serves as a building block for the synthesis of various valuable compounds. Its presence of a reactive amine group allows for further functionalization and incorporation into various molecules used in research and development. For instance, dppe can be used to synthesize pharmaceuticals, agrochemicals, and dyestuffs [].
2-(Diphenylphosphino)ethylamine is an organophosphorus compound with the chemical formula C₁₄H₁₆N₁P. It features a diphenylphosphino group attached to an ethylamine moiety, making it a significant ligand in coordination chemistry. The compound is known for its ability to form stable complexes with transition metals, particularly palladium, which enhances its utility in various catalytic processes .
2-(Diphenylphosphino)ethylamine should be handled with care in a fume hood due to the following potential hazards:
- Acute toxicity: Data on specific toxicity is limited, but it is advisable to handle it with standard laboratory precautions to avoid inhalation, ingestion, or skin contact [].
- Flammability: No data readily available, but it is recommended to handle it away from heat sources as a general precaution for organic compounds.
- Buchwald-Hartwig Cross Coupling Reaction: This reaction is crucial for forming carbon-nitrogen bonds, often used in the synthesis of pharmaceuticals and agrochemicals .
- Heck Reaction: This is utilized for the coupling of alkenes with aryl halides, facilitating the formation of substituted alkenes .
- Hiyama Coupling: This reaction involves the coupling of organosilicon compounds with aryl halides, showcasing the versatility of 2-(diphenylphosphino)ethylamine as a ligand .
- Negishi Coupling: Similar to Hiyama coupling, this reaction allows for the formation of carbon-carbon bonds using organozinc reagents .
Several methods exist for synthesizing 2-(diphenylphosphino)ethylamine:
- Direct Amination: This involves the reaction of diphenylphosphine with ethylene diamine under controlled conditions.
- Phosphorylation of Ethylamine: Ethylamine can be phosphorylated using diphenylphosphine oxide followed by reduction to yield the desired amine.
- Modification of Pre-existing Ligands: Existing phosphine ligands can be modified to introduce the ethylamine functionality through various organic transformations .
2-(Diphenylphosphino)ethylamine is widely used in:
- Catalysis: It serves as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity .
- Organic Synthesis: The compound is employed in various organic transformations, including those mentioned above (Buchwald-Hartwig and Heck reactions).
- Material Science: Its ability to coordinate with metals makes it valuable in creating advanced materials with specific electronic and optical properties .
Interaction studies involving 2-(diphenylphosphino)ethylamine often focus on its coordination with transition metals. These studies reveal insights into the stability and reactivity of metal-ligand complexes, which are critical for understanding catalytic mechanisms. For example, research has shown that palladium complexes with this ligand exhibit enhanced catalytic activity due to favorable electronic properties imparted by the diphenylphosphino group .
Several compounds are structurally or functionally similar to 2-(diphenylphosphino)ethylamine. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Diisopropylphosphino)ethylamine | Organophosphorus | Enhanced steric hindrance leading to different reactivity patterns. |
| Bis(diphenylphosphino)ethane | Bidentate ligand | Forms stronger metal complexes due to two coordinating sites. |
| Diphenylphosphine | Monodentate ligand | Simpler structure without an amine group; used primarily as a reducing agent. |
| Triphenylphosphine | Tridentate ligand | Exhibits different electronic properties due to additional phenyl groups. |
The uniqueness of 2-(diphenylphosphino)ethylamine lies in its combination of a diphenylphosphino group with an ethylamine moiety, providing both steric and electronic properties that enhance its performance as a ligand in various catalytic applications.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive







